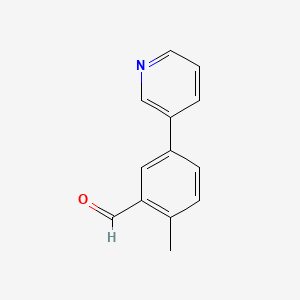
2-Methyl-5-(pyridin-3-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(pyridin-3-yl)benzaldehyde is an organic compound with the molecular formula C13H11NO It is a benzaldehyde derivative where the benzene ring is substituted with a methyl group and a pyridin-3-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(pyridin-3-yl)benzaldehyde typically involves the reaction of 2-methylbenzaldehyde with a pyridine derivative under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated control systems, and efficient purification techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-(pyridin-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 2-Methyl-5-(pyridin-3-yl)benzoic acid.
Reduction: 2-Methyl-5-(pyridin-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Methyl-5-(pyridin-3-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of molecules that can interact with specific biological targets.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-(pyridin-3-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-5-(pyridin-4-yl)benzaldehyde
- 2-Methyl-5-(pyridin-2-yl)benzaldehyde
- 2,5-Di(pyridin-4-yl)benzaldehyde
Uniqueness
2-Methyl-5-(pyridin-3-yl)benzaldehyde is unique due to the specific positioning of the pyridin-3-yl group, which can influence its reactivity and interactions compared to other isomers.
Propriétés
Formule moléculaire |
C13H11NO |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
2-methyl-5-pyridin-3-ylbenzaldehyde |
InChI |
InChI=1S/C13H11NO/c1-10-4-5-11(7-13(10)9-15)12-3-2-6-14-8-12/h2-9H,1H3 |
Clé InChI |
VJVQNLVBAONPGY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=CN=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




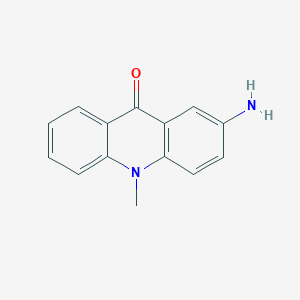
![N-[2-[(3aR,8aS)-3a,8a-Dihydro-8H-indeno[1,2-d]oxazol-2-yl]phenyl]-2-(diphenylphosphino)benzamide](/img/structure/B14021700.png)


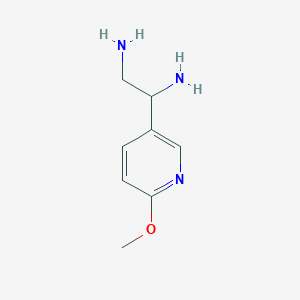


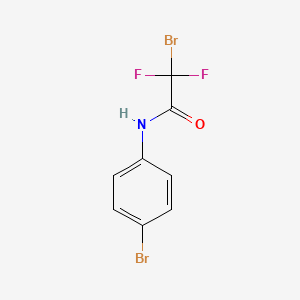
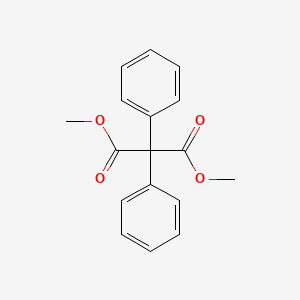
![(1R)-2,2,2-trideuterio-1-[3-(difluoromethyl)-2-fluoro-phenyl]ethanamine;hydrochloride](/img/structure/B14021771.png)


